Anti-Inflammatory NO Inhibition Potency
Villosin C demonstrates moderate anti-inflammatory activity via LPS-induced NO production inhibition in RAW264.7 cells. In a head-to-head comparison of eight diterpenoids co-isolated and tested under identical conditions, villosin C (IC50 = 15.5 μM) is approximately 2.8-fold less potent than trichotomin A (IC50 = 5.6 μM) but represents the mid-range activity benchmark for the series [1]. This positioning matters for researchers requiring a reference compound with defined, moderate NO inhibitory activity rather than the most potent or least active extreme.
| Evidence Dimension | IC50 for LPS-induced NO production inhibition |
|---|---|
| Target Compound Data | 15.5 μM |
| Comparator Or Baseline | Trichotomin A (IC50 = 5.6 μM); range across eight active diterpenoids = 5.6–16.1 μM |
| Quantified Difference | 2.8× less potent than trichotomin A; villosin C ranks near the upper bound of the activity range |
| Conditions | RAW264.7 mouse macrophages; LPS stimulation; Griess reagent assay; 24 hr incubation |
Why This Matters
Researchers can select villosin C as a mid-range reference standard for NO inhibition assays with known relative potency ranking against co-isolated abietanes.
- [1] Hu HJ, Zhou Y, Han ZZ, Shi YH, Zhang SS, Wang ZT, Yang L. Abietane diterpenoids from the roots of Clerodendrum trichotomum and their nitric oxide inhibitory activities. J Nat Prod. 2018;81(7):1508-1516. View Source
